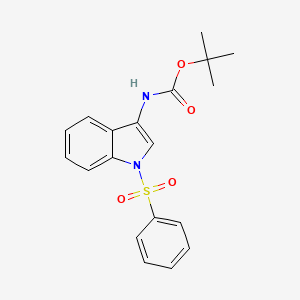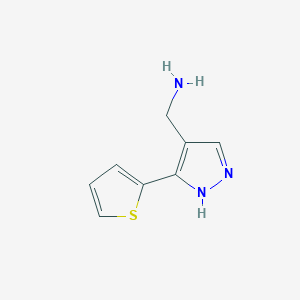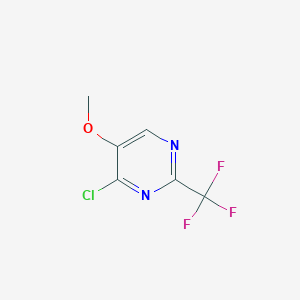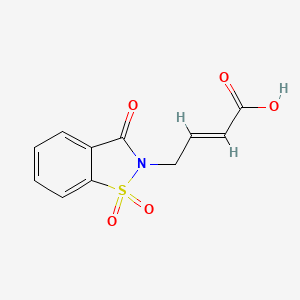
3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” would consist of an indole core, with a tert-butoxycarbonylamino group at the 3-position and a phenylsulfonyl group at the 1-position. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the Boc group and the phenylsulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine . The phenylsulfonyl group might also influence the compound’s reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Crystal Structures : New derivatives of 1-(phenylsulfonyl)indole, including compounds related to 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole, were synthesized and analyzed using single crystal X-ray crystallography. Density Functional Theory (DFT) and Molecular Orbital Calculations were performed to understand their structures (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Molecular Interaction Studies : Studies on the interaction of 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole with DNA provided insights into the formation of a complex with DNA, which is critical for understanding molecular interactions in biological systems (Sivaraman, Subramanian, Velmurugan, Subramanian, & Seetharaman, 1996).
Chemical Synthesis and Reactions
Nucleophilic Addition Reactions : Studies involving nucleophilic addition of hetaryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole provided pathways to synthesize tetracyclic thieno[3,2-c]-δ-carbolines, demonstrating the compound's versatility in chemical synthesis (Alford, Kishbaugh, & Gribble, 2010).
Direct Lithiation Routes : Research on 2-Acyl-1-(phenylsulfonyl)indoles showed that these compounds could be prepared efficiently from 1-(phenylsulfonyl)indoles, highlighting a direct lithiation route which is significant in organic synthesis (Jiang & Gribble, 2002).
Catalytic Synthesis : Studies on vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen highlighted a method for direct synthesis of 3-sulfanylindoles from indoles, demonstrating the catalytic potential of such compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Cobalt Catalyzed Reactions : Research on cobalt (II)-catalyzed direct C3-selective C–H acyloxylation of indoles with tert-butyl peresters revealed a new approach to construct valuable 3-acyloxyindoles, showcasing the applicability of the compound in organic reactions (Zhou, Chen, Li, Liu, & Liu, 2018).
Biological Applications
- Potential as Luciferin : A study on indole-3-pyruvic acid suggested its potential as a luciferin, indicating the possibility of applications in bioluminescence and related biological processes (Zinner, Casadei de Baptista, & Cilento, 1974).
Wirkmechanismus
Target of Action
The primary target of 3-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole is the tert-butoxycarbonyl (Boc) group . This group is commonly used in synthetic organic chemistry as a protecting group for amines .
Mode of Action
The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the compound, allowing the underlying amine to participate in further chemical reactions .
Biochemical Pathways
The removal of the Boc group affects the biochemical pathways involving the newly exposed amine. The exact pathways and their downstream effects would depend on the specific context in which the compound is used .
Pharmacokinetics
The Boc group can enhance the compound’s stability and solubility, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group , which enables the underlying amine to participate in further chemical reactions . This can lead to the synthesis of new compounds or the initiation of new biochemical pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. Additionally, the use of a thermally stable ionic liquid can enhance the efficiency of the deprotection process .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)indol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-16-13-21(17-12-8-7-11-15(16)17)26(23,24)14-9-5-4-6-10-14/h4-13H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKRGRKAIQVCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)




![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)


![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)



![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)